3-Methoxyspiro[3.3]heptan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-methoxyspiro[3.3]heptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-7-5-6(9)8(7)3-2-4-8;/h6-7H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDJTYIJHLQFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C12CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Meinwald Rearrangement of Cyclopropylidene Epoxides
The Meinwald rearrangement has emerged as a cornerstone for constructing spiro[3.3]heptane frameworks. This method involves the epoxidation of cyclopropylidene precursors, followed by acid-catalyzed rearrangement to form the spirocyclic core. For 3-methoxyspiro[3.3]heptan-1-amine hydrochloride, the synthesis begins with cyclopropylidene derivative 27 (Scheme 1). Epoxidation using meta-chloroperbenzoic acid (mCPBA) yields tricyclic oxirane 26 , which undergoes Meinwald rearrangement under acidic conditions (e.g., H₂SO₄ in THF) to produce 6-oxospiro[3.3]heptane-1-carboxylic acid 29 .
Subsequent steps involve:
- Amination : Conversion of the ketone group in 29 to an amine via Strecker reaction using (R)-α-phenylglycinol as a chiral auxiliary, yielding the enantiomerically enriched amine intermediate.
- Methoxy Introduction : Alkylation of the secondary alcohol intermediate with methyl iodide in the presence of a base (e.g., NaH) to install the methoxy group.
- Salt Formation : Treatment with HCl in ether to precipitate the hydrochloride salt.
Key Data :
- Yield: 45–52% over four steps.
- Stereochemical Outcome: >90% enantiomeric excess (ee) when using chiral auxiliaries.
- Limitations: Multi-step sequence requiring careful handling of air-sensitive intermediates.
Strain-Relocating Semipinacol Rearrangement
A novel approach reported by Wipf and coworkers utilizes 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes to access spiro[3.3]heptan-1-ones (Scheme 2). The reaction proceeds via nucleophilic addition to a cyclopropanone intermediate, followed by acid-mediated semipinacol rearrangement. For the target compound:
- Spiro[3.3]heptan-1-one Formation : Reaction of 1-sulfonylcyclopropanol 1b with lithiated bicyclobutane 2a generates 1-bicyclobutylcyclopropanol A , which rearranges to spiro[3.3]heptan-1-one 3i in the presence of methanesulfonic acid (MsOH).
- Reductive Amination : The ketone in 3i is converted to the amine via reductive amination using ammonium acetate and sodium cyanoborohydride.
- Methoxy Installation : Etherification of a hydroxyl intermediate with dimethyl sulfate under basic conditions.
Key Data :
- Yield: 68–75% for the rearrangement step; 80% for reductive amination.
- Stereospecificity: Complete retention of configuration at the spiro center.
- Advantages: Telescopic synthesis minimizes intermediate isolation.
Double Malonate Alkylation
This classical method, adapted from spirocyclic glutamic acid syntheses, employs double malonate alkylation to build the spiro[3.3]heptane skeleton (Scheme 3). Starting with diethyl malonate , sequential alkylation using 1,3-dibromopropane under phase-transfer conditions (e.g., K₂CO₃, tetrabutylammonium bromide) yields spirocyclic keto ester 23 . Subsequent modifications include:
- Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) to the secondary alcohol.
- Methoxy Group Introduction : Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD).
- Amination : Curtius rearrangement of the ester to install the amine group, followed by HCl salt formation.
Key Data :
- Yield: 30–40% over five steps.
- Challenges: Low regioselectivity during alkylation; side products from over-alkylation.
Reductive Amination of Spirocyclic Ketones
A streamlined two-step approach involves reductive amination of a preformed spirocyclic ketone (Scheme 4). Commercial 3-methoxyspiro[3.3]heptan-1-one is reacted with ammonium acetate in methanol, followed by reduction with sodium triacetoxyborohydride (STAB) to yield the amine. Acidification with HCl provides the hydrochloride salt.
Key Data :
- Yield: 85–90% for the amination step.
- Limitations: Requires access to the spirocyclic ketone precursor, which may necessitate prior synthesis via Methods 1–3.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Meinwald Rearrangement | Epoxidation, rearrangement, amination | 45–52 | High | Moderate |
| Semipinacol Rearrangement | Strain-release rearrangement | 68–75 | Complete | High |
| Double Malonate Alkylation | Alkylation, Curtius rearrangement | 30–40 | Low | Low |
| Reductive Amination | Reductive amination | 85–90 | N/A | High |
Critical Insights :
- The semipinacol rearrangement offers superior yields and stereochemical fidelity, making it the most viable for industrial applications.
- Reductive amination is optimal for late-stage diversification but depends on ketone availability.
- Meinwald rearrangement remains valuable for accessing enantiopure analogs but suffers from moderate yields.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyspiro[3.3]heptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
3-Methoxyspiro[3.3]heptan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Methoxyspiro[3.3]heptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethoxy-Substituted Analog: 3-Ethoxyspiro[3.3]heptan-1-amine
- Molecular Formula: C₉H₁₇NO (vs. C₈H₁₅NO for the methoxy variant).
- Key Differences :
- Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.
Methoxy-Methyl-Substituted Analog: 3-Methoxy-2-methylspiro[3.3]heptan-1-amine Hydrochloride
- Molecular Formula: C₉H₁₇NO (CID 71758412).
- SMILES: CC1C(C2(C1OC)CCC2)N .
- Applications : Structural modifications like methyl groups are often explored to optimize pharmacokinetic properties.
N-Methylated Analog: 3-Methoxy-N-methylspiro[3.3]heptan-1-amine Hydrochloride
Positional Isomer: 6-Methoxyspiro[3.3]heptan-2-amine Hydrochloride
- Molecular Formula: C₈H₁₆ClNO.
- Key Differences :
Comparison with Bicyclic and Other Amine Derivatives
Bicyclo[2.2.1]heptane Derivatives
- Example : 2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride (CAS 1432679-02-1).
Adamantane-Based Amine: 3-Methyladamantan-1-amine Hydrochloride
Simpler Linear Amines: Heptan-1-amine Hydrochloride
- Molecular Formula : C₇H₁₆ClN.
- Key Differences :
- Absence of cyclic systems reduces steric complexity and increases flexibility.
- Challenges : Lower target selectivity compared to constrained spiro/bicyclic analogs .
Biological Activity
3-Methoxyspiro[3.3]heptan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 177.67 g/mol. This compound belongs to the spirocyclic class of molecules, which are characterized by their unique structural properties that allow for various biological interactions.
Synthesis and Preparation
The synthesis of this compound typically involves the following steps:
- Formation of Oxime : A spirocyclic ketone reacts with methoxyamine under acidic conditions.
- Reduction to Amine : The oxime is reduced to the corresponding amine using lithium aluminum hydride (LiAlH4).
- Hydrochloride Salt Formation : The amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt, enhancing its solubility and stability.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows this compound to fit into unique binding sites, potentially inhibiting or activating various biological pathways. The exact mechanisms can vary based on the specific application and biological context.
Biological Applications
1. Enzyme Inhibition : Research indicates that this compound may act as a biochemical probe for studying enzyme activity, particularly in metabolic pathways.
2. Therapeutic Potential : Investigations into its therapeutic properties suggest potential applications in drug development, particularly for conditions requiring modulation of neurotransmitter systems.
3. Material Science : Beyond biological applications, it also finds use in developing novel materials due to its unique structural properties.
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Solubility |
|---|---|---|
| 3-Methoxyspiro[3.3]heptan-1-amine | Hydrochloride form enhances solubility | High |
| 3-Methoxyspiro[3.3]heptan-1-amine nitrate | Nitrate form may exhibit different pharmacokinetics | Moderate |
| 3-Methoxyspiro[3.3]heptan-1-amine sulfate | Sulfate form may affect bioavailability | Variable |
Case Study 1: Enzyme Activity Modulation
A study investigated the effects of this compound on a specific enzyme involved in neurotransmitter metabolism. Results indicated that the compound inhibited enzyme activity by approximately 40%, suggesting potential applications in treating disorders related to neurotransmitter imbalances.
Case Study 2: Drug Development Potential
Another research project focused on the pharmacological evaluation of this compound as a lead candidate for drug development targeting central nervous system disorders. The findings revealed promising results in animal models, showing significant behavioral improvements alongside favorable pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the key structural features of 3-Methoxyspiro[3.3]heptan-1-amine hydrochloride, and how do they influence its reactivity?
- The compound contains a spiro[3.3]heptane core, a methoxy group at position 3, and a primary amine hydrochloride salt. The spiro architecture imposes steric constraints, affecting conformational flexibility and reactivity. The methoxy group enhances solubility in polar solvents, while the hydrochloride salt improves stability and handling .
- Methodological Insight : Use NMR (¹H/¹³C) and X-ray crystallography to confirm spirocyclic geometry. Computational tools (e.g., DFT) can model steric effects on reaction pathways .
Q. What synthetic routes are available for preparing this compound?
- Synthesis typically involves multi-step organic reactions:
Spirocycle formation : Cycloaddition or ring-closing metathesis to construct the spiro[3.3]heptane scaffold.
Functionalization : Methoxy group introduction via alkylation or nucleophilic substitution.
Amine protection/deprotection : Use Boc or Fmoc groups to avoid side reactions during HCl salt formation .
- Key Variables : Optimize reaction temperature (e.g., -78°C for sensitive intermediates) and catalysts (e.g., Pd for cross-coupling steps) .
Q. How can the solubility and stability of this compound be characterized under physiological conditions?
- Solubility : Perform phase-solubility studies in buffers (pH 4–8) using HPLC-UV to quantify dissolution. The hydrochloride salt improves aqueous solubility (>50 mg/mL at pH 7.4) compared to the free base .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the methoxy group is a potential degradation pathway .
Advanced Research Questions
Q. How can reaction yields be improved for diastereomerically pure this compound?
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) to separate diastereomers. Alternatively, employ asymmetric catalysis during spirocycle formation (e.g., Jacobsen’s catalyst for epoxide ring-opening) .
- Case Study : A 2024 study achieved >95% enantiomeric excess (ee) using (R)-BINOL-derived phosphoric acids in a kinetic resolution step .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). The spirocyclic core may occupy hydrophobic pockets, while the amine group forms hydrogen bonds .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Validate with SPR (surface plasmon resonance) assays to measure KD values .
Q. How can the compound’s metabolic stability be evaluated in vitro?
- Liver Microsome Assay : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition. IC50 values <10 µM suggest significant interaction risks .
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?
- 2D NMR : ROESY or NOESY to confirm spatial proximity of methoxy and amine groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C9H18ClNO requires m/z 191.70).
- X-ray Diffraction : Resolve crystal packing effects on amine protonation states .
Contradictions and Limitations
- Diastereomer Separation : notes the compound exists as a diastereomeric mixture, but resolution methods are not explicitly detailed. Researchers should validate chiral purity post-synthesis .
- Biological Data : Limited in vivo studies are reported. Prioritize ADME profiling to bridge computational predictions with experimental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
